

A Comparative Guide to the Receptor Affinity of 5Br-INACA Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cannabinoid **5Br-INACA** and its structural analogs, with a focus on their receptor affinity for the cannabinoid receptors CB1 and CB2. The information presented herein is supported by experimental data from published scientific literature.

Introduction to 5Br-INACA and its Analogs

5Br-INACA is a synthetic cannabinoid characterized by a 5-bromo-indazole core. It belongs to the broader class of indazole-3-carboxamide synthetic cannabinoids. A notable feature of some of its analogs, such as MDMB-**5Br-INACA** and ADB-5'Br-INACA, is the absence of a traditional N-alkyl "tail," a modification that significantly influences their pharmacological profile.[1] Structure-activity relationship (SAR) studies reveal that modifications to the core structure, the head group, and the presence or absence of a tail moiety all contribute to the receptor binding affinity and functional activity of these compounds.

Data Presentation: Receptor Affinity and Functional Activity

The following tables summarize the available quantitative data on the receptor binding affinity (K_i) and functional activity (EC₅₀) of **5Br-INACA** and its structural analogs at human CB1 and CB2 receptors.



Check Availability & Pricing

Table 1: CB1 and CB2 Receptor Functional Activity (EC50) of 5Br-INACA Analogs



Compoun d	Core Structure	Tail Moiety	Head Group	CB1 EC ₅₀ (nM)	CB2 EC ₅₀ (nM)	Referenc e
(S)-MDMB- 5'Br- INACA	5-Bromo- indazole	None ("tail- less")	Methyl 3,3- dimethylbut anoate	>2000	-	[2]
(S)-ADB- 5'Br- INACA	5-Bromo- indazole	None ("tail- less")	Adamantyl	-	-	
(S)-MDMB- 5'Br- BUTINACA	5-Bromo- indazole	Butyl	Methyl 3,3- dimethylbut anoate	82.1	79.1 (Emax)	[3]
(S)-ADB- 5'Br- BUTINACA	5-Bromo- indazole	Butyl	Adamantyl	82.1	13.4	[3]
(S)-ADB- INACA	Indazole	None ("tail- less")	Adamantyl	-	-	[3][4]
(S)-ADB- 5'F- BUTINACA	5-Fluoro- indazole	Butyl	Adamantyl	28.8	-	[3][4]
MDMB- 5'Cl- BUTINACA	5-Chloro- indazole	Butyl	Methyl 3,3- dimethylbut anoate	10.6	-	[5][6]
MDMB-5'F- BUTINACA	5-Fluoro- indazole	Butyl	Methyl 3,3- dimethylbut anoate	5.75	-	[5][6]
MDMB- BUTINACA	Indazole	Butyl	Methyl 3,3- dimethylbut anoate	8.90	-	[5][6]
MDMB- 4en- PINACA	Indazole	Pent-4-enyl	Methyl 3,3- dimethylbut anoate	17.9	-	[5][6]



MDMB- INACA	Indazole	None ("tail- less")	Methyl 3,3- dimethylbut anoate	3690	-	[6]	
----------------	----------	------------------------	--------------------------------------	------	---	-----	--

Note: A hyphen (-) indicates that data was not available in the cited sources. Emax refers to the maximum efficacy.

Table 2: CB1 and CB2 Receptor Binding Affinity (Ki) of Related Synthetic Cannabinoids

Compound	CB1 K _i (nM)	CB2 K _i (nM)	Reference
5F-MDMB-PICA	1.24	-	[7]
5F-ADB-PINACA	1.43	0.694	[8]
5F-ADBICA	2.72	1.83	[8]
AMB	0.866	0.973	[8]
MMB-018	15.1	14.0	[8]
PX-2	127	17.4	[8]
PX-1	485	164	[8]

Note: This table includes related synthetic cannabinoids to provide a broader context for binding affinities, as specific K_i values for many **5Br-INACA** analogs are not readily available in the literature.

Experimental ProtocolsRadioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 or CB2 receptor.

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells)
stably expressing human CB1 or CB2 receptors. The cells are homogenized in a cold lysis



buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.[9]

- Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.[1]
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[9]
- Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a compound to activate the CB1 or CB2 receptor and trigger the recruitment of the intracellular protein β -arrestin 2.

- Cell Culture: Cells (e.g., CHO-K1) are engineered to stably co-express the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein (e.g., fused to a component of a reporter enzyme like β-galactosidase).[1][10]
- Compound Addition: The cells are plated in multi-well plates and the test compounds are added at various concentrations.
- Incubation: The cells are incubated for a specific period (e.g., 90 minutes) to allow for receptor activation and subsequent β-arrestin 2 recruitment.[11]



- Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.[10][11]
- Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).

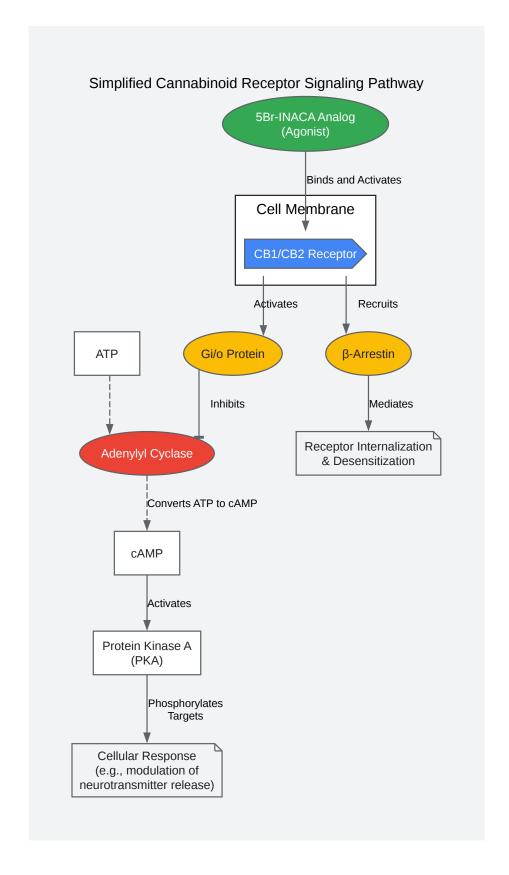
cAMP Accumulation Assay

This functional assay determines whether a compound acts as an agonist or antagonist at Gαi/o-coupled receptors like CB1 and CB2 by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

- Cell Culture: Cells expressing the CB1 or CB2 receptor are plated in multi-well plates.
- Forskolin Stimulation: The cells are typically stimulated with forskolin, an adenylyl cyclase activator, to increase basal cAMP levels.
- Compound Addition: The test compound is added to the cells. CB1/CB2 receptor agonists will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
- Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or a fluorescence-based biosensor.[12]
- Data Analysis: The results are used to generate dose-response curves to determine the EC₅₀ and Emax for agonists or the IC₅₀ for antagonists.

Mandatory Visualization

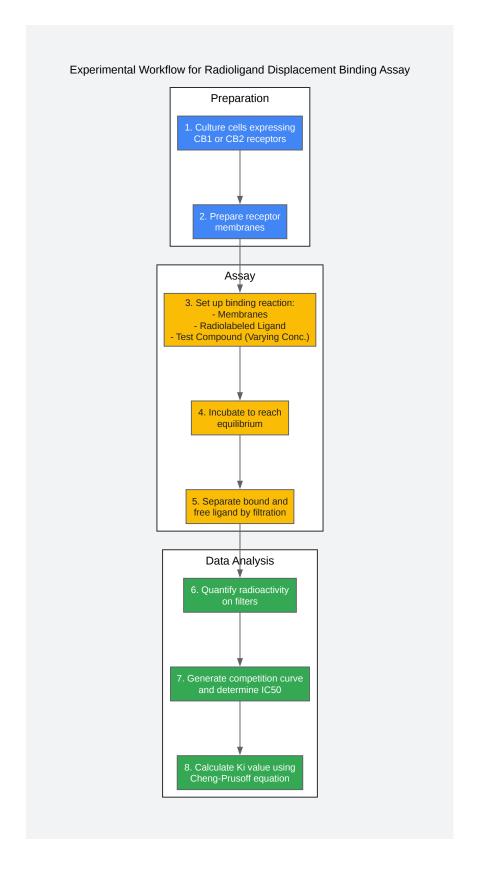




Click to download full resolution via product page



Caption: Simplified signaling pathway of CB1/CB2 receptors upon activation by a **5Br-INACA** analog.





Click to download full resolution via product page

Caption: Workflow of a radioligand displacement binding assay for determining receptor affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MDMB-5Br-INACA | Benchchem [benchchem.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological evaluation of new constituents of "Spice": synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Structure—Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Receptor Affinity of 5Br-INACA Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1382240#structural-analogs-of-5br-inaca-and-their-receptor-affinity]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com